3-(1H-imidazol-5-yl)piperidine
Overview
Description
3-(1H-imidazol-5-yl)piperidine is a heterocyclic organic compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-(1h-imidazol-5-yl)piperidine, are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives, such as their amphoteric nature and high solubility in polar solvents, suggest that they may be influenced by factors such as ph and solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(1H-imidazol-5-yl)ethanone with piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(1H-imidazol-4-yl)piperidine: Similar structure but with the imidazole ring attached at a different position.
3-(1H-imidazol-2-yl)piperidine: Another positional isomer with the imidazole ring attached at the second position.
1-(1H-imidazol-5-yl)hexane: Similar imidazole ring but with a hexane chain instead of a piperidine ring.
Uniqueness: 3-(1H-imidazol-5-yl)piperidine is unique due to its specific combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQFIIPZMWDZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666893 | |
Record name | 3-(1H-Imidazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784080-46-2 | |
Record name | 3-(1H-Imidazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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